Blasticidin S hydrochloride
Overview
Description
Blasticidin S Hydrochloride is a nucleoside antibiotic isolated from the bacterium Streptomyces griseochromogenes. It is known for its potent inhibition of protein synthesis in both prokaryotic and eukaryotic cells. This compound is widely used in molecular biology and genetic research for the selection of cells that have been transformed with a resistance gene .
Mechanism of Action
Target of Action
Blasticidin S hydrochloride, also known as Blasticidin S HCl, is a nucleoside analogue antibiotic . Its primary target is the peptidyl transferase center of the large ribosomal subunit . This center plays a crucial role in protein synthesis, where it catalyzes the formation of peptide bonds, which link amino acids together to form proteins .
Mode of Action
Blasticidin S HCl works by inhibiting the termination step of translation and peptide bond formation (to a lesser extent) by the ribosome . This means that cells can no longer produce new proteins through the translation of mRNA . It is competitive with puromycin, suggesting a highly similar binding site .
Biochemical Pathways
The inhibition of protein synthesis by Blasticidin S HCl affects various biochemical pathways within the cell. Since proteins serve as enzymes, structural components, and signaling molecules, their synthesis is crucial for many cellular processes. By inhibiting protein synthesis, Blasticidin S HCl disrupts these processes, leading to the inhibition of cell growth .
Result of Action
The primary result of Blasticidin S HCl’s action is the inhibition of cell growth . By preventing protein synthesis, the compound disrupts essential cellular processes, leading to cell death . This makes Blasticidin S HCl effective against a wide range of organisms, including human cells, fungi, and bacteria .
Action Environment
The action of Blasticidin S HCl can be influenced by various environmental factors. For instance, the compound is typically used at concentrations of 2–300 micrograms per milliliter of media, depending on the type of cell being grown . Furthermore, the compound’s efficacy can be affected by factors such as pH, temperature, and the presence of other substances in the environment.
Biochemical Analysis
Biochemical Properties
Blasticidin S Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it inhibits peptide bond formation by the ribosome . It also enhances the binding of tRNA to the large subunit of ribosomes . These interactions disrupt protein synthesis, affecting both bacteria and fungi at concentrations between 5 and 100 μg per ml .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting protein translation . This disruption affects cell signaling pathways, gene expression, and cellular metabolism . It is active against human cells, fungi, bacteria, and even some members of the genus Pseudomonas .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the peptidyl transferase center of the large ribosomal subunit . This binding inhibits the termination step of translation and peptide bond formation to a lesser extent . As a result, cells can no longer produce new proteins through the translation of mRNA .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It is known that aqueous stock solutions are stable for 1-2 weeks at 4°C and 6-8 weeks at -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Blasticidin S Hydrochloride is typically prepared by isolating it from the fermentation broth of Streptomyces griseochromogenes. The isolation process involves absorption on cation exchange resin and elution with hydrochloric acid. The crude hydrochloride is then concentrated under vacuum to obtain a crystalline free base or a commercially used benzylaminobenzene sulfonate .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation of Streptomyces griseochromogenes. The fermentation broth is processed through a series of purification steps, including filtration, ion exchange chromatography, and crystallization to yield the final product .
Chemical Reactions Analysis
Types of Reactions: Blasticidin S Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of Blasticidin S, which can have altered biological activities and properties .
Scientific Research Applications
Blasticidin S Hydrochloride is extensively used in scientific research, particularly in the following areas:
Chemistry: It serves as a tool for studying protein synthesis and ribosomal function.
Biology: It is used for the selection of genetically modified cells in both prokaryotic and eukaryotic systems.
Medicine: Research on this compound has implications for developing new antibiotics and understanding resistance mechanisms.
Industry: It is used in the agricultural industry to control fungal infections in crops
Comparison with Similar Compounds
Blasticidin S Hydrochloride is unique in its structure and mechanism of action. Similar compounds include:
Puromycin: Another nucleoside antibiotic that inhibits protein synthesis but binds to a different site on the ribosome.
Anisomycin: Inhibits peptide bond formation but has a different chemical structure.
Amicetin: Shares some structural similarities but differs in its biological activity
This compound stands out due to its specific binding to the peptidyl transferase center and its broad-spectrum activity against various organisms.
Properties
IUPAC Name |
3-[[3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N8O5.ClH/c1-24(16(20)21)6-4-9(18)8-12(26)22-10-2-3-13(30-14(10)15(27)28)25-7-5-11(19)23-17(25)29;/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,20,21)(H,22,26)(H,27,28)(H2,19,23,29);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXYQOXRCNEATG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN8O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Blasticidin S Hydrochloride?
A1: this compound is a nucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells. [, ]. It acts by interfering with the peptidyl transfer reaction during translation on the ribosome. While the precise details of its binding site and mechanism are still under investigation, it is known to interact with the ribosomal RNA and potentially ribosomal proteins.
Q2: How is this compound used in molecular biology research?
A2: this compound is widely used as a selection agent in cell culture [, , ]. Researchers incorporate a gene for blasticidin S resistance into cells along with the gene of interest. Only cells that have successfully integrated the resistance gene will survive and proliferate in the presence of this compound, allowing for the generation of stable cell lines expressing the desired gene [, , ].
Q3: Can you provide examples of research using this compound for stable cell line generation?
A3: Certainly. Several research articles illustrate its utility:
- Expression of Reteplase: Researchers utilized this compound to select for insect cells stably expressing the thrombolytic agent reteplase, aiming for potential large-scale protein production [].
- Immunotoxin Production: Scientists generated stable insect cell lines producing an A254-GMCSF immunotoxin for targeted cancer therapy, employing this compound for selection [].
- Gene Silencing Studies: this compound was crucial in establishing a stable cell line with suppressed GPC-3 gene expression to investigate its role in tumor growth [].
- IL-12 Expression: Researchers successfully created a stable EMT6 cell line expressing IL-12 for anti-tumor studies, utilizing this compound selection [].
Q4: What is the molecular formula and weight of this compound?
A4: While the provided abstracts don't explicitly state the molecular weight and formula, they do mention it's a hydrochloride salt. A search of chemical databases reveals:
Q5: Are there any studies on the structure of this compound?
A5: Yes, research has been conducted on its structure. While the provided abstracts don't go into detail, one paper mentions a study titled "Crystal and molecular structure of the antibiotic this compound pentahydrate" []. This suggests the use of X-ray crystallography to determine its three-dimensional structure.
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